{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol
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Overview
Description
The compound {1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol is a complex organic molecule featuring a benzodioxole group, a methylphenylsulfanyl group, and an imidazolylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol typically involves multi-step organic reactions One common approach is to start with the benzodioxole derivative, which undergoes a series of reactions including alkylation, thiolation, and imidazole ring formation
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The benzodioxole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which {1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol exerts its effects involves interaction with specific molecular targets. The benzodioxole and imidazole groups are known to interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity.
Chimassorb® light stabilizer: A compound used in polymers to improve UV resistance.
Uniqueness
{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol: is unique due to its combination of benzodioxole, methylphenylsulfanyl, and imidazolylmethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-4-2-3-5-16(14)12-26-20-21-9-17(11-23)22(20)10-15-6-7-18-19(8-15)25-13-24-18/h2-9,23H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQHRSSWNUPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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